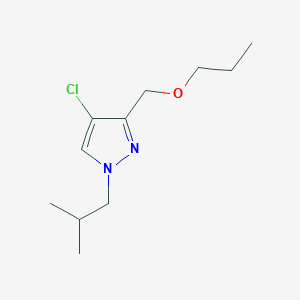![molecular formula C16H9FN4O5S B2972085 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 321555-47-9](/img/structure/B2972085.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of precursors under specific conditions . For example, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was synthesized by reacting the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “4-(4-fluorophenyl)-1,3-thiazole” has a molecular weight of 179.22, and it is a solid at room temperature . Another compound, “N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine”, has a molecular weight of 271.313, a density of 1.4±0.1 g/cm3, and a boiling point of 448.6±48.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antimicrobial Applications :
- Certain fluorobenzamide derivatives containing the thiazole ring have shown promising antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Biosensor Development :
- A high-sensitive biosensor based on a modified carbon paste electrode, incorporating a fluorobenzamide derivative, has been developed for the determination of glutathione in the presence of piroxicam. This biosensor showed potent electron mediating behavior and successful application in real samples (Karimi-Maleh et al., 2014).
Anticonvulsant Applications :
- Some fluorophenyl derivatives have been evaluated as anticonvulsant agents. Certain synthesized compounds showed considerable anticonvulsant activity in tests, suggesting potential for treatment of seizure disorders (Faizi et al., 2017).
Anti-hyperglycemic and Anti-hyperlipidemic Agents :
- Research on thiazolidinediones, which are structurally related to the specified compound, shows potential for treating diabetes. Some derivatives have demonstrated significant blood glucose and triglyceride lowering effects (Shrivastava et al., 2016).
Antioxidant Activity :
- Derivatives of 4-fluorobenzaldehyde, which include 4-fluorophenyl thiazolidinone derivatives, have exhibited promising antioxidant activity (El Nezhawy et al., 2009).
Photo-degradation Studies :
- The photo-degradation behavior of thiazole-containing compounds has been analyzed, providing insights into the stability and decomposition pathways of these compounds under light exposure (Wu, Hong, & Vogt, 2007).
Safety and Hazards
The safety and hazards of similar compounds have been documented. For example, “4-(4-fluorophenyl)-1,3-thiazole” is considered hazardous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of action
Thiazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . The presence of a fluorophenyl group might also influence its binding affinity and selectivity.
Mode of action
Without specific information, it’s difficult to detail the exact mode of action. Generally, drugs interact with their targets, such as enzymes or receptors, to modulate their activity, which can lead to therapeutic effects .
Biochemical pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O5S/c17-11-3-1-9(2-4-11)14-8-27-16(18-14)19-15(22)10-5-12(20(23)24)7-13(6-10)21(25)26/h1-8H,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXVNEMZLYFLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)



![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)

![N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide](/img/structure/B2972016.png)



![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2972023.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2972024.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2972025.png)